Deanxit

Post-Stroke Depression Tricyclic Antidepressants Comparative Efficacy

Researchers investigating refractory chronic cough, functional dyspepsia, or post-stroke depression require neuromodulator therapies with robust efficacy data. Deanxit (flupentixol 0.5 mg + melitracen 10 mg fixed-dose combination) addresses this gap with condition-specific clinical evidence: • 65.3% cough resolution rate vs. 32.0% placebo in refractory chronic cough (P=0.0009) • OR 10.00 (95% CI 1.59-62.73) vs. placebo for functional dyspepsia; SUCRA ranking 89.0% • 98.00% post-stroke depression response rate vs. 80.00% with amitriptyline Supplied as research-grade material for preclinical and clinical investigation. Standard global shipping with ambient temperature stability.

Molecular Formula C44H50F3N3OS
Molecular Weight 725.9 g/mol
CAS No. 76391-77-0
Cat. No. B1669968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeanxit
CAS76391-77-0
SynonymsDeanxit
flupentixol - melitracen
flupentixol, melitracen drug combination
Molecular FormulaC44H50F3N3OS
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+;
InChIKeyNECXFGBJNUZGBH-RZFZGDDESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deanxit (Flupentixol-Melitracen) Fixed-Dose Combination


Deanxit is a fixed-dose combination of flupentixol (0.5 mg) and melitracen (10 mg) [1]. The compound is classed as an antidepressant combination (ATC code: N06CA02) comprising a thioxanthene neuroleptic with anxiolytic properties at low doses and a tricyclic antidepressant of the dibenzazepine class [2]. Flupentixol acts as a dopamine receptor antagonist with additional serotonergic activity, while melitracen primarily inhibits norepinephrine and serotonin reuptake [3]. The combination is formulated to provide a balanced antidepressant, anxiolytic, and activating profile without mutual pharmacokinetic interference [4]. Deanxit is predominantly indicated for mild-to-moderate anxiety and depression with prominent somatization symptoms, and is widely used in functional gastrointestinal disorders [5].

Fixed-ratio combination flupentixol (D2/5-HT antagonist) and melitracen (NE/5-HT reuptake inhibitor) in a research-relevant 20:1 proportion.
Balanced pharmacological profile reported anxiolytic-like, antidepressant-like, and activating-like effects without mutual pharmacokinetic interference.
Research model compatibility supports mood disorder models with somatic symptom dimensions, functional gastrointestinal disorder paradigms, and neuromodulation studies.

Deanxit Non-Interchangeability


Deanxit is a fixed-ratio combination of two agents with distinct and complementary pharmacodynamic profiles that are not replicated by any single-agent therapy [1]. The combination of flupentixol (0.5 mg) and melitracen (10 mg) is specifically formulated to achieve a balanced anxiolytic, antidepressant, and activating effect without mutual pharmacokinetic interference [2]. Generic substitution with alternative antidepressants such as selective serotonin reuptake inhibitors (SSRIs), other tricyclic antidepressants (TCAs), or benzodiazepines would fundamentally alter the clinical profile, as these agents lack the specific dopamine D2 receptor antagonism of low-dose flupentixol that contributes to its anxiolytic and anti-somatization properties, or they introduce excessive sedation that is deliberately minimized in Deanxit's formulation [3]. Furthermore, the specific 20:1 melitracen-to-flupentixol ratio is integral to the product's therapeutic index; simple co-administration of individual components introduces variability in absorption, distribution, and patient adherence that compromises the reproducible clinical outcomes documented in the evidence base [4].

Receptor profile SSRIs and other TCAs lack low-dose D2 receptor antagonism; anxiolytic-like endpoints in behavioral models may shift.
Sedation confound Benzodiazepines introduce sedative effects that may mask activating-like outcomes observed with fixed-dose flupentixol-melitracen.
Exposure consistency Ad-hoc co-administration of individual agents may not maintain the 20:1 melitracen-to-flupentixol ratio, complicating endpoint reproducibility.

Deanxit Comparative Efficacy Evidence


Superior Efficacy vs Amitriptyline in Post-Stroke Depression

In a head-to-head randomized controlled trial of 100 patients with post-stroke depression, Deanxit (flupentixol-melitracen) demonstrated a statistically significant superior clinical response compared to amitriptyline, a commonly used tricyclic antidepressant comparator [1]. The study measured outcomes using the Hamilton Depression Rating Scale (HAMD), overall treatment efficacy rate, and adverse event incidence.

Post-stroke depression response
Head-to-head
Reported treatment response rate: 98.00% (Deanxit) vs 80.00% (amitriptyline) P < 0.05
Supports higher endpoint response in post-stroke depression research.
RCT, N=100, 8-week treatment, HAMD assessment.
Post-Stroke Depression Tricyclic Antidepressants Comparative Efficacy

Superior to Paroxetine in Chemotherapy-Induced Depression

In a randomized controlled trial of 135 breast cancer patients experiencing chemotherapy-induced anxiety and depression, Deanxit (flupentixol-melitracen) achieved a significantly greater reduction in HAMD scores compared to the SSRI paroxetine hydrochloride [1]. This study provides direct evidence of superior efficacy in managing mood disturbances in the oncology setting.

Chemotherapy-related mood endpoints
Head-to-head
HAMD change: −10.21 ± 2.35 (Deanxit) vs −8.73 ± 2.18 (paroxetine) P < 0.05 between groups
Supports greater HAMD reduction in oncology model context.
RCT, N=135 breast cancer patients, post-chemotherapy.
Oncology Supportive Care Chemotherapy-Induced Mood Disorders SSRI Comparator

Superior Symptom Relief vs Itopride in Aerophagia

A single-center parallel randomized controlled trial of 90 adult patients with aerophagia compared Deanxit (flupentixol-melitracen) directly against itopride hydrochloride, a prokinetic agent, and against a combination of both [1]. The trial used a Visual Analogue Scale (VAS) to quantify symptom improvement, demonstrating that Deanxit alone provided significantly greater relief than itopride, a conventional first-line therapy.

Functional GI symptom endpoints
Head-to-head
VAS improvement: 6.92 ± 2.96 (Deanxit) vs 4.58 ± 4.08 (itopride) P = 0.016
Supports greater symptom-score improvement in aerophagia model.
RCT, N=90 aerophagia patients, 2-week treatment.
Functional Gastrointestinal Disorders Aerophagia Gut-Brain Axis

Refractory Chronic Cough: Comparison with Placebo

In a randomized, double-blinded, placebo-controlled trial of 102 patients with refractory chronic cough (RCC), Deanxit (flupentixol-melitracen) demonstrated a significantly higher cough resolution rate compared to placebo [1]. This study provides robust evidence of efficacy in a patient population unresponsive to other treatments.

Refractory cough resolution endpoint
Head-to-head
Resolution rate: 65.3% (Deanxit) vs 32.0% (placebo) P = 0.0009
Supports higher resolution rate in treatment-resistant cough model.
RCT, double-blind, N=102 refractory chronic cough patients.
Refractory Chronic Cough Neuromodulator Therapy Placebo-Controlled Trial

Top-Ranked for Functional Dyspepsia in Meta-Analysis

A systematic review and network meta-analysis of 10 randomized controlled trials comprising 970 participants evaluated the comparative efficacy of 10 psychotropic drugs for functional dyspepsia (FD) [1]. Deanxit (flupentixol + melitracen) demonstrated the highest odds ratio for efficacy compared to placebo and ranked first in surface under the cumulative ranking curve (SUCRA) analysis.

Functional dyspepsia meta-analysis
Cross-study comparable
OR = 10.00 (95% CI 1.59–62.73) vs placebo SUCRA: 89.0% (ranked 1st among 10 drugs)
Ranked top among tested psychotropic drugs in FD model.
Network meta-analysis, 10 RCTs, N=970 participants.
Functional Dyspepsia Network Meta-Analysis Psychotropic Drugs

Absence of Mutual Pharmacokinetic Interaction

Pharmacokinetic studies confirm that the two active components of Deanxit—flupentixol and melitracen—do not influence each other's absorption, distribution, metabolism, or elimination [1]. This is a critical differentiator from ad-hoc co-administration of separate agents, which can lead to unpredictable pharmacokinetic interactions. Furthermore, the specific elimination half-lives of the components differ significantly: flupentixol has a half-life of approximately 35 hours, while melitracen's half-life is about 19 hours [2].

Component pharmacokinetic profiles
Class-level inference
No mutual PK interference despite half-life difference: 35 h (flupentixol) vs 19 h (melitracen)
Supports fixed-dose exposure consistency in research.
Based on product monograph data.
Pharmacokinetics Drug-Drug Interaction Fixed-Dose Combination

Deanxit Procurement-Driven Application Scenarios


Post-Stroke Depression in Neurology and Rehabilitation

For hospital neurology and rehabilitation units, Deanxit is the preferred pharmacotherapy for post-stroke depression, as evidenced by a 98.00% overall treatment response rate compared to 80.00% with amitriptyline, coupled with a significantly lower adverse event rate (2.00% vs. 18.00%) [1]. This superior risk-benefit profile reduces the burden of managing antidepressant-related side effects in a vulnerable post-stroke population and supports earlier and more effective rehabilitation. Procurement of Deanxit for stroke units directly aligns with clinical practice guidelines aiming to optimize functional recovery and reduce length of stay.

Chemotherapy-Induced Mood Disorders in Supportive Oncology

In oncology departments, Deanxit offers a distinct advantage over the SSRI paroxetine for managing chemotherapy-induced anxiety and depression, as demonstrated by a 17% greater reduction in HAMD scores in breast cancer patients [2]. The enhanced antidepressant effect in the oncology setting translates to improved patient quality of life and potential adherence to chemotherapy regimens. Formulary inclusion of Deanxit for supportive oncology care provides a more potent intervention for mood disturbances that frequently complicate cancer treatment.

Refractory Functional Dyspepsia in Gastroenterology

Gastroenterology practices should prioritize Deanxit for patients with functional dyspepsia (FD), particularly those unresponsive to proton pump inhibitors and prokinetics. Network meta-analysis evidence identifies Deanxit as the most effective psychotropic drug for FD, with an odds ratio of 10.00 (95% CI 1.59–62.73) versus placebo and a SUCRA ranking of 89.0%—far surpassing alternatives like amitriptyline (SUCRA 42.8%) [3]. Procurement of Deanxit as a second-line or adjunctive FD therapy is supported by the highest level of comparative efficacy data, enabling clinicians to offer the most evidence-based neuromodulator option for this challenging condition.

Refractory Chronic Cough in Respiratory Medicine

For specialized cough clinics and respiratory medicine services, Deanxit provides a uniquely effective treatment for refractory chronic cough (RCC) where other therapies have failed. A high-quality RCT demonstrated a cough resolution rate of 65.3% with Deanxit compared to 32.0% with placebo (P=0.0009) in patients with treatment-resistant RCC [4]. Given the limited therapeutic options for RCC, the procurement of Deanxit for this niche indication offers a significant clinical and operational advantage, potentially reducing the need for repeated specialist consultations and improving patient outcomes in a notoriously difficult-to-treat condition.

Application
Selection Property
Validation Focus
Post-stroke depression models
Fixed-ratio D2/NE/5-HT modulation
Behavioral endpoints (HAMD-model metrics)
Chemotherapy-related mood disorder models
Multi-target antidepressant/anxiolytic-like activity
Mood-scale endpoints in oncology research
Functional dyspepsia models
Gut-brain axis neuromodulation
Symptom-score endpoints vs. reference treatments
Treatment-resistant cough models
Central cough-reflex modulation
Cough-resolution endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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